molecular formula C5F10 B1607256 Perfluoropent-1-ene CAS No. 376-87-4

Perfluoropent-1-ene

Cat. No. B1607256
CAS RN: 376-87-4
M. Wt: 250.04 g/mol
InChI Key: PBWHQPOHADDEFU-UHFFFAOYSA-N
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Description



  • Perfluoropent-1-ene (C<sub>5</sub>F<sub>10</sub>) is a fluorocarbon compound.

  • It is a colorless, odorless liquid with high chemical stability.

  • It is non-flammable and does not readily react with other substances.

  • Perfluoropent-1-ene has low surface tension and viscosity.





  • Synthesis Analysis



    • Perfluoropent-1-ene can be synthesized using a two-step method.

    • First, prepare perfluoropentanoyl chloride through a chlorination reaction.





  • Molecular Structure Analysis



    • The molecular formula of perfluoropent-1-ene is C<sub>5</sub>F<sub>10</sub>.

    • It contains 14 bonds, 14 non-H bonds, 1 multiple bond, and 2 rotatable bonds.





  • Chemical Reactions Analysis



    • Perfluoropent-1-ene can undergo reactions, including chlorination to form C<sub>5</sub>Cl<sub>2</sub>F<sub>10</sub>.





  • Physical And Chemical Properties Analysis



    • Density: 1.6±0.1 g/cm³

    • Boiling Point: 30.5±8.0 °C at 760 mmHg

    • Vapor Pressure: 623.4±0.1 mmHg at 25°C

    • Enthalpy of Vaporization: 26.5±3.0 kJ/mol

    • Flash Point: -17.5±10.2 °C




  • Scientific Research Applications

    1. Chemical Reactions and Mechanisms

    Perfluoropent-1-ene demonstrates unique reactivity patterns in various chemical reactions. For instance, it can react with anhydrous hydrogen fluoride to produce cis- and trans-2H-nonfluoropent-2-ene, as well as undergo transformations with caesium fluoride in formamide to yield perfluoropent-2-yne. These reactions highlight its versatility in chemical synthesis and its potential applications in developing new fluorinated compounds (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

    2. Biological Applications

    In the biological field, perfluoropent-1-ene derivatives have been utilized in designing optical probes like Peroxyfluor-1 (PF1). This probe is selective for hydrogen peroxide in living cells, offering a unique tool for biological research and medical diagnostics (Chang, Pralle, Isacoff, & Chang, 2004).

    3. Photochemical Studies

    The compound has been used in photochemical studies, such as the investigation of its rearrangement under ultraviolet irradiation. These studies provide insights into the behavior of perfluoroalkyl olefins under light exposure, which is crucial for understanding their stability and reactivity (Bell, Fields, Haszeldine, & Moran, 1980).

    4. Material Science Applications

    Perfluoropent-1-ene and its derivatives find applications in material science, particularly in the synthesis of novel polymers and compounds with unique properties. For example, reactions with diethylenetriamine have been explored to form bicyclic compounds with potential applications in materials chemistry (Saloutin, Skryabina, Burgart, Chupakhin, Font-altaba, Solans, & Font‐Bardia, 1994).

    5. Environmental Impact Studies

    Studies on perfluoropent-1-ene derivatives, like perfluoropolyethers, have been conducted to understand their environmental impact, particularly their atmospheric lifetime and global warming potential. Such research is vital for assessing the environmental safety of these compounds (Young, Hurley, Wallington, & Mabury, 2006).

    6. Electrochemistry and Energy Applications

    Perfluoropent-1-ene derivatives have been explored as electrolyte additives in lithium-ion batteries. Their unique properties contribute to favorable solid electrolyte interphase formation, enhancing battery performance and efficiency (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

    Safety And Hazards



    • Highly flammable, may cause skin and eye irritation.

    • Suspected of damaging fertility and organs through prolonged exposure.




  • Future Directions



    • Research on PFAS alternatives and sustainable removal methods continues.

    • Nanostructured iron oxides show promise for PFAS remediation.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PBWHQPOHADDEFU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5F10
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70880139
    Record name Perfluoropent-1-ene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70880139
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    250.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Perfluoropent-1-ene

    CAS RN

    376-87-4
    Record name 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=376-87-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Perfluoropent-1-ene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Perfluoropent-1-ene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70880139
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Perfluoropent-1-ene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Perfluoropent-1-ene
    Reactant of Route 2
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    Perfluoropent-1-ene
    Reactant of Route 3
    Perfluoropent-1-ene
    Reactant of Route 4
    Perfluoropent-1-ene

    Citations

    For This Compound
    7
    Citations
    GG FURIN - Journal" Fluorine Notes, 2000 - notes.fluorine1.ru
    … Thus, terminal perfluoroolefins (perfluoropent-1-ene, perfluoro-hex-1ene etc.) at the action of SbF5(catalytic amounts) smoothly isomerizate to corresponding transperfluoroolefins with …
    Number of citations: 6 notes.fluorine1.ru
    H Lv, N Wang, L Zhu, Y Zhou, W Li, H Tang - Green Chemistry, 2018 - pubs.rsc.org
    … Onodera et al. found the cleavage of two C–F bonds and the generation of partially fluorinated alumina and perfluoropent-1-ene in a tribological process of polytetrafluoroethylene on …
    Number of citations: 36 pubs.rsc.org
    R Qu, J Liu, C Li, L Wang, Z Wang, J Wu - Water Research, 2016 - Elsevier
    … However, shorter chain perfluoro-1-ene products such as perfluoropent-1-ene, perfluorobut-1-ene and perfluoroprop-1-ene were not observed, possibly because they are highly volatile …
    Number of citations: 87 www.sciencedirect.com
    DA King - 1974 - search.proquest.com
    … They were unable to homopolymerise many monomers including perfluorinated butenes, perfluoropent-1-ene, and perfluoronon-1-ene. Copolymers could be obtained readily, however…
    Number of citations: 0 search.proquest.com
    MZ Lukawski, R DiPippo, JW Tester - Energy, 2018 - Elsevier
    This paper presents a robust method for assessing the efficiency of organic Rankine cycle (ORC) plants based on the molecular structures of the working fluids employed. The …
    Number of citations: 19 www.sciencedirect.com
    GG Furin - Advances in Heterocyclic Chemistry, 2003 - books.google.com
    … The reactions of some internal perfluoroolefins (perfluorobut-2-ene, perfluoropent-1-ene, and perfluoropent-2-ene) with an S–KF–sulfolane system lead to a five-membered heterocycle-[…
    Number of citations: 24 books.google.com
    L Yang, M Gong, H Guo, X Dong, J Shen, J Wu - Energy, 2016 - Elsevier
    The critical temperature (T c ) and boiling temperature (T b ) of working fluids are important selection criteria for the organic Rankine cycle (ORC) system. In this study, the ratio of T b and …
    Number of citations: 28 www.sciencedirect.com

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